molecular formula C7H5BrClN3O2S B1525112 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1306606-65-4

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No. B1525112
M. Wt: 310.56 g/mol
InChI Key: NQKSRPHDFALUEC-UHFFFAOYSA-N
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Description

“6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride” is a chemical compound with the molecular formula C7H5BrClN3O2S . It has a molecular weight of 310.56 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-7-9-3-6 (8)4-11 (7)10-5/h2-4H,1H3 . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Antiviral Compounds

Research has demonstrated the utility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing compounds with antiviral activity. For example, the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin showed potential antiviral activities against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

One-Pot Synthesis Techniques

Efficient one-pot synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives have been developed, showcasing the versatility of these compounds in organic synthesis. A study highlights a one-pot acid-promoted synthesis of 6-aminopyrazolopyrimidines, indicating the efficiency of using methanesulfonyl chloride and microwave-assisted techniques for improved yields (Tseng, Tsai, Li, & Wong, 2019).

Novel Pyrazolo[1,5-a]pyrimidine Derivatives

Another area of application is the development of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and related derivatives, which have shown promise in pharmaceutical research due to their antimetabolite properties and antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antiproliferative Activity

Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against selected human cancer cell lines, demonstrating the potential of these compounds in cancer research (Awad, Fathalla, Wietrzyk, Milczarek, Soliman, & Mohamed, 2015).

Corrosion Inhibition

In the field of materials science, pyrazolo[1,5-c]pyrimidine derivatives have been investigated for their efficacy as corrosion inhibitors for ferrous alloys in cooling water systems, showcasing their potential as multipurpose corrosion inhibitors (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which denotes that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKSRPHDFALUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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